molecular formula C13H20 B14754506 3-Methyl-3-phenylhexane CAS No. 2132-86-7

3-Methyl-3-phenylhexane

Cat. No.: B14754506
CAS No.: 2132-86-7
M. Wt: 176.30 g/mol
InChI Key: GIMKIOCRQZVNND-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylhexane is a useful research compound. Its molecular formula is C13H20 and its molecular weight is 176.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2132-86-7

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

3-methylhexan-3-ylbenzene

InChI

InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

GIMKIOCRQZVNND-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)C1=CC=CC=C1

Origin of Product

United States

Structural Classification and Significance Within Highly Branched Alkylbenzene Architectures

3-Methyl-3-phenylhexane is classified as a tertiary alkylbenzene. nih.gov Its defining feature is a quaternary carbon atom bonded to a phenyl ring, a methyl group, an ethyl group, and a propyl group. This substitution pattern makes it a chiral molecule, existing as two non-superimposable enantiomers.

The significance of highly branched alkylbenzenes like this compound in organic chemistry is multifaceted:

Steric Hindrance: The bulky tertiary alkyl group attached to the phenyl ring creates significant steric hindrance. This bulk can influence the regioselectivity of further reactions on the aromatic ring and can affect the physical properties of the molecule, such as its boiling point and solubility.

Chirality: The presence of a stereocenter at the tertiary carbon allows this compound to be used in studies related to asymmetric synthesis and the resolution of racemates. nih.govyoutube.com The synthesis of a single enantiomer of such a compound requires stereoselective methods. youtube.com

Carbocation Stability: The formation of this molecule, often through reactions like Friedel-Crafts alkylation, involves a tertiary carbocation intermediate. The stability of this carbocation is a key factor in the reaction mechanism and can lead to specific product distributions. masterorganicchemistry.com

Physical and Chemical Properties of this compound

Property Value
Molecular Formula C13H20 nih.gov
Molecular Weight 176.30 g/mol nih.gov
Boiling Point 231.5°C at 760 mmHg lookchem.com
Density 0.882 g/cm³ stenutz.eu
Refractive Index 1.496 stenutz.eu

Historical Context of Synthetic and Mechanistic Investigations of Substituted Aromatic Hydrocarbons

The study of substituted aromatic hydrocarbons is deeply rooted in the development of organic chemistry. A pivotal moment was the discovery of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts. wikipedia.orgchemistrytalk.org These reactions, which involve the alkylation and acylation of aromatic rings, became a cornerstone for synthesizing alkylbenzenes. libretexts.org

The mechanism of Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution pathway. pw.live The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or a carbocation-like electrophile from an alkyl halide. masterorganicchemistry.com This electrophile then attacks the electron-rich benzene (B151609) ring. pw.live

A significant challenge in Friedel-Crafts alkylation has always been the propensity for carbocation rearrangements. masterorganicchemistry.com Primary carbocations, being less stable, tend to rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. This often leads to a mixture of products, with the isomer corresponding to the most stable carbocation being the major one. The synthesis of a highly branched structure like 3-Methyl-3-phenylhexane would theoretically proceed through a stable tertiary carbocation, making its formation from appropriate precursors relatively favored over less branched isomers.

Another historical challenge has been polyalkylation. pw.live The introduction of an alkyl group activates the aromatic ring, making the product more reactive than the starting material and susceptible to further alkylation. Modern synthetic methods have been developed to control for both rearrangement and polyalkylation.

Contemporary Academic Research Interests Pertaining to Complex Alkylbenzenes

Direct Alkylation Protocols

Direct alkylation protocols involve the introduction of an alkyl group onto a substrate, in this case, the formation of the hexane (B92381) chain attached to a phenyl ring. A prominent method within this category is the Friedel-Crafts alkylation reaction. masterorganicchemistry.commt.com

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry used to attach alkyl substituents to aromatic rings. masterorganicchemistry.com It typically involves reacting an alkyl halide or another carbocation precursor with an aromatic compound in the presence of a Lewis acid catalyst. masterorganicchemistry.commt.com

A key strategy for synthesizing 3-Aryl-3-methylhexane derivatives, including 3-Methyl-3-phenylhexane, involves the reaction of an aromatic hydrocarbon like benzene (B151609) with a suitable haloalkane. google.com Specifically, the alkylation of benzene with a 3-halo-3-ethylpentane has been shown to yield 3-aryl-3-methylhexane. google.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where the haloalkane, activated by a Lewis acid, generates a carbocation or a carbocation-like species that is then attacked by the electron-rich aromatic ring. libretexts.org

It has been discovered that reacting benzene and toluene (B28343) with 3-halo-3-ethylpentane in the presence of a ferric chloride catalyst at temperatures between approximately 0°C and 30°C results almost exclusively in the formation of 3-aryl-3-methylhexane. google.com A notable molecular rearrangement occurs during this process, where one of the carbon atoms from an ethyl side chain shifts, extending the main carbon chain to six atoms with a methyl branch, rather than the initial five-carbon chain with an ethyl branch. google.com

The choice of catalyst is critical in Friedel-Crafts alkylation. While aluminum chloride (AlCl₃) is a commonly used and potent Lewis acid catalyst, ferric chloride (FeCl₃) has also been effectively employed. masterorganicchemistry.comquora.com In the synthesis of 3-Aryl-3-methylhexane from benzene or toluene and 3-halo-3-ethylpentane, ferric chloride has been identified as a suitable catalyst. google.com The use of anhydrous ferric chloride as a catalyst allows the alkyl group to attach at the position formerly occupied by the chloride ion. lumenlearning.com

Optimization of the catalytic system involves considering the concentration of the catalyst. For the reaction between benzene and 3-chloro-3-ethylpentane, a mole ratio of benzene to the pentane (B18724) derivative of between about 1 and 30 is used, with the ferric chloride catalyst present in a quantity of 0.01 to 0.5 mole per mole of the pentane. google.com

CatalystReactantsProduct
Ferric ChlorideBenzene and 3-halo-3-ethylpentane3-Aryl-3-methylhexane
Ferric ChlorideToluene and 3-halo-3-ethylpentane3-Aryl-3-methylhexane

Temperature is a crucial parameter that significantly influences the rate, yield, and selectivity of Friedel-Crafts alkylation reactions. numberanalytics.com Generally, higher temperatures accelerate the reaction rate but can also promote undesirable side reactions and reduce selectivity. numberanalytics.com For the specific synthesis of 3-aryl-3-methylhexane via the alkylation of benzene or toluene with 3-halo-3-ethylpentane using a ferric chloride catalyst, the reaction is typically conducted at a controlled temperature range of about 0°C to 30°C. google.com Maintaining the temperature within this range is essential for achieving the desired product selectivity and minimizing the formation of by-products. google.com In some cases, lower temperatures can enhance regioselectivity by diminishing the energy available for non-selective reaction pathways. numberanalytics.com

Temperature RangeEffect on Reaction
0°C to 30°COptimal for the synthesis of 3-aryl-3-methylhexane, promoting high selectivity. google.com
Higher TemperaturesIncreases reaction rate but may lead to more side reactions and lower selectivity. numberanalytics.com
Lower TemperaturesCan improve regioselectivity. numberanalytics.com

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a significant challenge in organic synthesis. For substituted hexanes, achieving a specific isomer requires carefully designed synthetic strategies. While direct Friedel-Crafts alkylation can sometimes lead to mixtures of products due to carbocation rearrangements, alternative methods are sought to ensure the desired regiochemistry. libretexts.org

Recent advancements have focused on developing modular and kinetically controlled methods for synthesizing substituted cyclohexanes, which can be precursors or analogues to substituted hexanes. nih.gov One such strategy involves the use of chain-walking catalysis on substituted methylenecyclohexanes to achieve excellent stereocontrol. nih.gov While not directly applied to the synthesis of this compound in the provided context, these modern approaches highlight the ongoing efforts to achieve high regioselectivity in the synthesis of complex aliphatic structures. nih.gov

Friedel-Crafts Alkylation Approaches

Convergent and Divergent Synthetic Pathways from Advanced Precursors

The synthesis of this compound can be approached from both convergent and divergent strategies, starting from advanced chemical precursors.

Transformation of Related Branched Hydrocarbons

The generation of this compound can be theoretically achieved through the isomerization of other C13H20 isomers. The petroleum industry frequently employs isomerization processes to convert less valuable hydrocarbon isomers into more desirable products. google.comgoogle.com In this context, a hydrocarbon feedstock containing various C13 alkylbenzenes could be subjected to catalytic isomerization.

Isomerization of alkylbenzenes is typically carried out at high temperatures, ranging from 300-600°C, in the presence of a catalyst. google.com Catalysts for such transformations often include fluorinated silica-alumina or fluorinated alumina. google.com The process aims to rearrange the carbon skeleton of the alkyl chain or its position on the benzene ring to yield the desired isomer. For instance, an isomer such as 1-phenylheptane or other secondary or primary phenylalkanes could be transformed into the more branched and potentially more stable this compound. The stability of the resulting carbocation intermediates plays a crucial role in directing the rearrangement.

Construction via Carbon-Carbon Bond Forming Reactions

The core structure of this compound can be assembled through reactions that create new carbon-carbon bonds. Two primary historical methods for such constructions are the Friedel-Crafts alkylation and Grignard reactions.

Friedel-Crafts Alkylation:

A documented method for the synthesis of this compound involves the Friedel-Crafts alkylation of benzene. nih.gov In this approach, benzene is reacted with a 3-halo-3-ethylpentane (a structural isomer of a halo-methyl-phenylhexane precursor) in the presence of a ferric chloride (FeCl₃) catalyst. nih.gov This reaction is conducted at a controlled temperature, typically between 0°C and 30°C, to favor the formation of the desired product and minimize side reactions. nih.gov A key aspect of this particular synthesis is a molecular rearrangement where a carbon atom from the ethyl group of the alkylating agent shifts, leading to the formation of the this compound structure. nih.gov This method can produce the target compound with high purity, reportedly in excess of 90 mole percent. nih.gov

Table 1: Friedel-Crafts Alkylation for this compound Synthesis

Reactants Catalyst Temperature Key Outcome

Grignard-Based Synthesis:

A plausible and highly versatile convergent approach for the synthesis of this compound involves the use of Grignard reagents. This method allows for the step-wise construction of the tertiary carbon center. A hypothetical, yet chemically sound, convergent synthesis could involve two main steps:

Formation of a Ketone Intermediate: The reaction of a Grignard reagent, such as propylmagnesium bromide, with benzonitrile (B105546) would yield, after hydrolysis, propiophenone (B1677668).

Addition of the Final Alkyl Group: The resulting propiophenone could then be treated with a second Grignard reagent, ethylmagnesium bromide. This nucleophilic addition to the ketone, followed by an acidic workup, would produce the tertiary alcohol, 3-phenylhexan-3-ol.

Deoxygenation: The final step would be the reduction of the tertiary alcohol to the corresponding alkane, this compound. This can be achieved through various methods, such as treatment with a strong acid to induce elimination to an alkene, followed by catalytic hydrogenation.

Alternatively, a more direct Grignard approach would be the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 3-hexanone, followed by deoxygenation of the resulting tertiary alcohol.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound, particularly in the context of the Friedel-Crafts alkylation.

Traditional Friedel-Crafts reactions often utilize stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which can generate significant amounts of corrosive and hazardous waste. researchgate.net Modern approaches focus on replacing these with more sustainable alternatives. nih.govepa.gov

Catalyst Substitution:

A key green modification is the use of solid acid catalysts. These include zeolites, clays, or metal oxides, which can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification. researchgate.net For instance, gallium(III) chloride-based liquid coordination complexes have been explored as recyclable catalysts for Friedel-Crafts alkylations, offering high reaction rates under ambient conditions. rsc.org

Alternative Reaction Conditions:

Another green strategy involves modifying the reaction conditions to reduce energy consumption and the use of volatile organic solvents. nih.gov Solvent-free reactions, where the reactants themselves act as the solvent, or the use of greener solvents like ionic liquids, are being investigated. acs.org Some methodologies have shown success in conducting Friedel-Crafts type reactions at room temperature and without a solvent, significantly lowering the environmental footprint of the synthesis. nih.gov

Atom Economy:

The atom economy of a reaction is a measure of how efficiently the atoms of the reactants are incorporated into the final product. The choice of alkylating agent in a Friedel-Crafts reaction can impact the atom economy. Using an alkene as the alkylating agent in the presence of a protic or solid acid catalyst can be more atom-economical than using an alkyl halide, as the only byproduct is water in the case of using an alcohol, or no byproduct in the case of an alkene, as opposed to a halide salt. lumenlearning.com

Table 2: Application of Green Chemistry Principles to Alkylbenzene Synthesis

Green Chemistry Principle Traditional Method Greener Alternative Benefit
Catalyst Stoichiometric AlCl₃ or FeCl₃ nih.gov Catalytic amounts of solid acids (zeolites, clays) or recyclable liquid coordination complexes. researchgate.netrsc.org Reduced waste, catalyst reusability, milder reaction conditions.
Solvents Volatile organic solvents Solvent-free conditions or use of ionic liquids. nih.govacs.org Reduced pollution and energy consumption.

| Atom Economy | Use of alkyl halides nih.gov | Use of alkenes or alcohols as alkylating agents. lumenlearning.com | Higher efficiency in incorporating reactant atoms into the final product, less waste. |

Detailed Analysis of Electrophilic Aromatic Substitution Mechanisms in Formation

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of benzene. libretexts.orglibretexts.orgpw.livechemguide.co.uk This reaction is a classic example of electrophilic aromatic substitution, which proceeds through a multi-step mechanism.

The initial step involves the generation of a potent electrophile, the 3-methyl-3-hexyl carbocation. youtube.comlibretexts.org This is typically achieved by reacting a suitable precursor, such as 3-chloro-3-methylhexane, 3-methyl-3-hexanol, or an isomeric alkene like 3-methyl-2-hexene, with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). pw.liveyoutube.comlibretexts.org The Lewis acid assists in the departure of the leaving group (e.g., chloride from the alkyl halide or a hydroxyl group from the alcohol), forming the tertiary carbocation. youtube.comlibretexts.org

Once formed, the 3-methyl-3-hexyl carbocation, being electron-deficient, acts as a strong electrophile. youtube.com The electron-rich π system of the benzene ring then attacks the carbocation. youtube.com This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex. libretexts.orgyoutube.com In this intermediate, the aromaticity of the benzene ring is temporarily disrupted.

The final step of the mechanism involves the deprotonation of the arenium ion by a weak base, which is often the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻). libretexts.orgchemguide.co.uk This step restores the aromaticity of the ring and yields the final product, this compound, while regenerating the Lewis acid catalyst. libretexts.orgchemguide.co.uk

Steric and Electronic Effects of Alkyl Substituents on Benzene Ring Reactivity

The 3-methyl-3-hexyl group, being a tertiary alkyl group, influences the reactivity of the benzene ring through a combination of electronic and steric effects.

Electronic Effects: Alkyl groups are known to be electron-donating through an inductive effect. pdx.edu The sp³ hybridized carbon atoms of the alkyl group push electron density towards the sp² hybridized carbons of the benzene ring. This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. Consequently, the formation of this compound is an activating process, meaning the product itself is more reactive than the starting benzene. This can sometimes lead to polyalkylation, where more than one alkyl group is added to the benzene ring, although this is less of a concern with bulky tertiary alkyl groups due to steric hindrance. pw.live

Steric Effects: The bulky nature of the 3-methyl-3-hexyl group creates significant steric hindrance. This steric bulk primarily affects the regioselectivity of any subsequent electrophilic aromatic substitution reactions on the this compound molecule. Attack at the ortho positions (adjacent to the alkyl substituent) is sterically hindered, making substitution at the para position (opposite the alkyl group) more favorable. reddit.comdalalinstitute.com The meta position is electronically disfavored due to the electron-donating nature of the alkyl group. reddit.com

Kinetics and Thermodynamics of Alkylation Reactions Involving this compound Systems

The kinetics of Friedel-Crafts alkylation reactions are complex and depend on several factors, including the nature of the alkylating agent, the catalyst, the solvent, and the temperature. For the formation of this compound, the reaction rate is influenced by the stability of the tertiary carbocation intermediate. The formation of a relatively stable tertiary carbocation generally leads to a faster reaction rate compared to the formation of less stable primary or secondary carbocations. libretexts.orglibretexts.org

Thermodynamically, the alkylation of benzene is an exothermic process. The formation of the C-C bond between the benzene ring and the alkyl group, along with the regeneration of the stable aromatic ring, releases energy. The relative stability of the products can also influence the product distribution, especially under conditions that allow for equilibrium to be established (thermodynamic control).

Table 1: General Thermodynamic Parameters for Friedel-Crafts Alkylation

ParameterGeneral Value/TrendInfluence on this compound Formation
Enthalpy of Reaction (ΔH) ExothermicThe formation of the C-C bond and regeneration of the aromatic ring is energetically favorable.
Entropy of Reaction (ΔS) Generally small and can be negativeThe ordering of two molecules (benzene and the alkylating agent) into one product molecule can lead to a decrease in entropy.
Gibbs Free Energy (ΔG) NegativeThe reaction is generally spontaneous under typical reaction conditions.

Note: Specific values for this compound are not available and would require experimental determination.

Reaction Pathways and Intermediate Species Characterization

The primary reaction pathway for the formation of this compound proceeds through the 3-methyl-3-hexyl carbocation. The generation of this tertiary carbocation is a key step.

Intermediate Species:

3-Methyl-3-hexyl carbocation (C₇H₁₅⁺): This is the key electrophilic intermediate. As a tertiary carbocation, it is relatively stable due to hyperconjugation and the inductive effects of the surrounding alkyl groups.

Arenium Ion (σ-complex): This resonance-stabilized intermediate is formed upon the attack of the benzene ring on the carbocation. The positive charge is delocalized over the ortho and para positions of the ring relative to the point of attachment.

Due to the tertiary nature of the initial carbocation, rearrangements to a more stable carbocation are not expected. However, under certain conditions, other isomeric carbocations could potentially form from different starting materials or through side reactions, leading to a mixture of isomeric phenylheptanes.

Isomerization Studies and Stability of Isomeric Forms under Varied Reaction Conditions

Under the conditions of Friedel-Crafts alkylation, particularly with a strong Lewis acid catalyst like AlCl₃ and at elevated temperatures, isomerization of the alkylbenzene product can occur. nih.gov This means that this compound could potentially isomerize to other more thermodynamically stable phenylalkane isomers.

The relative stability of isomeric alkanes and alkylbenzenes is influenced by factors such as branching and the position of the phenyl group. Generally, more branched alkanes are more stable. In the case of phenylalkanes, isomers with the phenyl group at a more central carbon atom and those with more branching in the alkyl chain tend to be more stable.

While specific isomerization studies on this compound are not extensively documented, it is expected that under equilibrating conditions, a mixture of phenylheptane isomers would be formed, with the thermodynamically most stable isomer being favored. The distribution of these isomers would be dependent on the reaction temperature, time, and catalyst concentration.

Stereochemical Aspects of 3 Methyl 3 Phenylhexane

Identification and Characterization of Chiral Centers at the 3-Position

A chiral center is a carbon atom that is attached to four different groups. udel.edu In the structure of 3-Methyl-3-phenylhexane, the carbon atom at the 3-position is a chiral center. This is because it is bonded to four distinct substituents: a methyl group (-CH₃), a phenyl group (-C₆H₅), an ethyl group (-CH₂CH₃), and a propyl group (-CH₂CH₂CH₃). vaia.com The presence of this single chiral center is the source of the molecule's chirality and its ability to exist as optical isomers. vaia.com

Substituent Group Chemical Formula
Methyl-CH₃
Phenyl-C₆H₅
Ethyl-CH₂CH₃
Propyl-CH₂CH₂CH₃

A table detailing the four different substituent groups attached to the chiral center of this compound.

Enantiomerism and Diastereomerism within the this compound Framework

Due to the presence of a single chiral center, this compound can exist as a pair of non-superimposable mirror images called enantiomers. masterorganicchemistry.com These two enantiomers are designated as (R)-3-Methyl-3-phenylhexane and (S)-3-Methyl-3-phenylhexane, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration. vaia.com Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. vaia.com

Diastereomers are stereoisomers that are not mirror images of each other and require the presence of at least two chiral centers. masterorganicchemistry.com Since this compound has only one chiral center, it does not have any diastereomers.

Chiral Separation and Resolution Methodologies

The separation of the racemic mixture of this compound into its individual enantiomers is a critical process in stereochemistry, known as chiral resolution.

Advanced chromatographic techniques are essential for the separation and quantification of enantiomers to determine the enantiomeric excess (ee) of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for chiral separations. nih.govwvu.edu These techniques often employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution. nih.gov In CE, chiral selectors, such as cyclodextrins, are often added to the background electrolyte to facilitate the separation of enantiomers. nih.govdiva-portal.org

Technique Principle of Separation Common Chiral Selectors/Phases
Chiral HPLCDifferential interaction with a chiral stationary phase. nih.govPolysaccharide derivatives, cyclodextrins, proteins.
Chiral GCDifferential interaction with a chiral stationary phase in the gas phase. diva-portal.orgCyclodextrin derivatives.
Chiral CEDifferential mobility in the presence of a chiral selector in the electrolyte. nih.govCyclodextrins, chiral crown ethers, proteins. wvu.edu

A table summarizing advanced chromatographic techniques for chiral separation.

A classical method for resolving a racemic mixture involves the formation of diastereomeric derivatives. nih.gov This process entails reacting the enantiomeric mixture of this compound with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility and melting points. nih.gov These differences allow for their separation by conventional techniques like crystallization or standard chromatography. Once separated, the chiral resolving agent can be chemically removed to yield the pure enantiomers of the original molecule.

Asymmetric Synthesis Strategies for Enantiopure this compound

Asymmetric synthesis aims to selectively produce a single enantiomer of a chiral compound, bypassing the need for chiral resolution of a racemic mixture.

A key strategy in asymmetric synthesis is the use of chiral catalysts to control the stereochemical outcome of a reaction. For a molecule like this compound, a stereoselective alkylation reaction would be a plausible synthetic route. Recent advancements have seen the development of highly efficient chiral catalysts for such transformations. For instance, nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles using olefins has been reported, demonstrating the potential for creating chiral centers with high stereocontrol. springernature.com The development of a similar system, perhaps utilizing a chiral ligand in conjunction with a metal catalyst, could enable the direct and enantioselective synthesis of (R)- or (S)-3-Methyl-3-phenylhexane. The success of such a strategy would depend on the design of a chiral catalyst that can effectively differentiate between the prochiral faces of a suitable precursor molecule during the alkylation process. springernature.comnih.gov

Lack of Publicly Available Research on Auxiliary-Mediated Chiral Synthesis of this compound

A thorough review of scientific literature and patent databases reveals a significant gap in the available research concerning the stereochemical aspects of this compound, specifically regarding its synthesis via auxiliary-mediated approaches. While the molecular structure of this compound possesses a chiral center at the C3 position—bonded to a methyl, a phenyl, an ethyl, and a propyl group, thus making it a chiral molecule—no specific studies detailing the use of chiral auxiliaries to induce stereoselectivity in its synthesis have been identified.

The search for information encompassed broad queries into the asymmetric and enantioselective synthesis of tertiary alkyl-aryl centers, as well as specific searches for the chiral synthesis of this compound and its analogs. The results yielded general methodologies for the creation of similar chiral centers in different molecular frameworks and some non-stereoselective methods for the synthesis of this compound itself. However, detailed research findings, including data on chiral auxiliaries, reaction conditions, diastereomeric ratios, or enantiomeric excess specifically for the synthesis of this compound, are absent from the public domain.

Consequently, it is not possible to provide an article on "Auxiliary-Mediated Approaches to Chirality Induction" for this compound that is based on documented research findings. The creation of such an article would require speculative extrapolation from unrelated compounds, which would not meet the standards of scientific accuracy.

Advanced Analytical Characterization and Structural Elucidation of 3 Methyl 3 Phenylhexane

High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods provide fundamental information about the molecular architecture of 3-Methyl-3-phenylhexane by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group and the different alkyl protons of the hexane (B92381) chain. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The aliphatic protons would resonate in the upfield region (δ 0.5-2.0 ppm), with their exact chemical shifts and splitting patterns determined by their proximity to the phenyl group and neighboring protons. The presence of a chiral center at the C3 position renders the two protons on C2 and the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and would be expected to show distinct signals and complex splitting patterns.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the asymmetry introduced by the chiral center, all 13 carbon atoms in this compound are chemically non-equivalent and would therefore be expected to produce 13 distinct signals. The quaternary carbon (C3) attached to the phenyl ring would appear significantly downfield. The carbons of the phenyl ring would resonate in the aromatic region (~125-150 ppm), while the aliphatic carbons would appear in the upfield region (~10-50 ppm). nih.gov

While spectral data for this compound is indexed in databases, specific, publicly available experimental chemical shift data for direct tabulation is limited. nih.gov The expected shifts can be predicted based on known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following are predicted values based on general principles. Specific experimental data was not available in the searched resources.)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl C-H ~ 7.1 - 7.4 ~ 125 - 128
Phenyl C (quaternary) - ~ 145 - 150
C3 (quaternary) - ~ 40 - 45
C3-Methyl ~ 1.2 - 1.4 (singlet) ~ 25 - 30
C2-Methylene ~ 1.6 - 1.9 (multiplet) ~ 35 - 40
C1-Methyl ~ 0.8 - 1.0 (triplet) ~ 10 - 15
C4-Methylene ~ 1.5 - 1.8 (multiplet) ~ 40 - 45
C5-Methylene ~ 1.1 - 1.3 (multiplet) ~ 20 - 25

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₃H₂₀), the exact monoisotopic mass is 176.1565 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 176. The fragmentation pattern is dominated by cleavages that form stable carbocations. The most significant fragmentation would be the cleavage of the C-C bonds adjacent to the tertiary benzylic carbon (C3). This would lead to the loss of a propyl radical (C₃H₇•, mass 57) or an ethyl radical (C₂H₅•, mass 29), resulting in abundant fragment ions.

Table 2: Expected Major Ions in the Mass Spectrum of this compound (Note: The following are predicted fragmentation patterns. Specific experimental data on relative abundance was not available in the searched resources.)

m/z Value Proposed Fragment Ion Formation Pathway
176 [C₁₃H₂₀]⁺ Molecular Ion (M⁺)
147 [M - C₂H₅]⁺ Loss of the ethyl group from the hexane chain
119 [M - C₄H₉]⁺ Loss of the butyl group from the hexane chain
105 [C₈H₉]⁺ Benzylic cleavage, loss of a propyl radical, forming a stable benzylic cation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of IR radiation that correspond to bond vibrations. The IR spectrum of this compound would be characterized by absorptions from both the aromatic phenyl ring and the aliphatic hexane portion. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound (Note: The following are characteristic frequency ranges. Specific experimental peak values were not available in the searched resources.)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000 C-H Stretch Aromatic (Phenyl Ring)
3000 - 2850 C-H Stretch Aliphatic (CH₃, CH₂)
1600, 1480 C=C Stretch Aromatic (Phenyl Ring)
1465 - 1450 C-H Bend Aliphatic (CH₂ scissors)
1375 C-H Bend Aliphatic (CH₃ symmetric bend)

Advanced Chromatographic Analysis for Purity and Isomeric Composition

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. When coupled with a detector like a Flame Ionization Detector (FID), GC can quantify the compound's purity by comparing its peak area to the total area of all peaks in the chromatogram.

A significant challenge and application of GC for this compound is the separation of its enantiomers. Because this compound possesses a chiral carbon at position 3, it exists as a pair of non-superimposable mirror images (enantiomers). These enantiomers cannot be separated on standard achiral GC columns. However, specialized chiral stationary phases (CSPs), often based on derivatized cyclodextrins, can be used. gcms.czresearchgate.net These phases form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification. sci-hub.se This is crucial for determining the enantiomeric ratio or enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. For a relatively non-polar compound like this, reversed-phase HPLC is the most common approach.

A typical reversed-phase method would involve a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. A gradient elution starting with a high percentage of water and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate this compound from more polar or less polar impurities. Quantitative analysis is readily achieved using a UV detector, as the phenyl group provides strong chromophores for sensitive detection, typically around 254 nm. This method is also scalable for preparative chromatography to isolate the compound in high purity.

Spectroscopic Methods for Stereochemical Elucidation

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical analysis, particularly in fields such as asymmetric synthesis and pharmaceutical development. For a molecule like this compound, which possesses a single stereocenter at the C3 position, distinguishing between the (R)- and (S)-enantiomers requires specialized spectroscopic techniques. These methods are sensitive to the three-dimensional arrangement of atoms and can provide definitive information on the stereochemistry. The primary spectroscopic techniques employed for the stereochemical elucidation of chiral molecules, including those with quaternary stereocenters like this compound, are Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly powerful for determining the absolute configuration of molecules in solution. rsc.org The VCD spectrum of one enantiomer is the mirror image of the other, meaning they will exhibit opposite signs for their VCD bands. For a definitive assignment, the experimental VCD spectrum is compared with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). rsc.org

For this compound, the VCD spectrum would be analyzed in the mid-infrared region, particularly focusing on the C-H stretching and bending vibrations of the stereocenter and the surrounding alkyl and phenyl groups. The spatial arrangement of these groups around the chiral C3 atom gives rise to characteristic VCD signals.

Detailed Research Findings: While specific VCD spectra for this compound are not widely published, studies on similar chiral alkanes and alkylbenzenes demonstrate the utility of this method. The analysis would involve a conformational search for the lowest energy conformers of both (R)- and (S)-3-Methyl-3-phenylhexane. DFT calculations would then be performed on these conformers to generate a Boltzmann-averaged theoretical VCD spectrum for one of the enantiomers. A good match between the experimental spectrum of an enantiomerically pure sample and the calculated spectrum allows for the unambiguous assignment of its absolute configuration. The table below presents hypothetical, yet representative, VCD data for the key vibrational modes of (S)-3-Methyl-3-phenylhexane.

Vibrational ModeWavenumber (cm⁻¹)Predicted ΔA (x 10⁻⁵) for (S)-enantiomer
Phenyl C-H stretch3100 - 3000+/- (weak signals)
Alkyl C-H stretch3000 - 2850+ (strong positive couplet)
CH₃ bend1470 - 1450- (negative band)
CH₂ bend1465 - 1445+ (positive band)
Phenyl C=C stretch1600, 1495+/- (bisignate signals)

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. pitt.edu This technique is particularly sensitive to the electronic transitions of chromophores within a chiral molecule. rsc.org In this compound, the phenyl group acts as the primary chromophore. The weak absorption bands of the benzene (B151609) ring, which are forbidden in the absence of substitution, become optically active due to the chiral environment created by the stereocenter.

The ECD spectrum of this compound would typically be measured in a suitable transparent solvent like methanol or hexane. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the molecule. Similar to VCD, the assignment of the absolute configuration is confirmed by comparing the experimental ECD spectrum with theoretical spectra generated by time-dependent density functional theory (TD-DFT) calculations. ru.nl

Detailed Research Findings: Direct ECD studies on this compound are scarce in the literature. However, the principles can be illustrated based on studies of other chiral alkylbenzenes. The ECD spectrum is expected to show weak bands in the 250-270 nm region, corresponding to the ¹Lₑ transition of the benzene ring. The sign of the Cotton effect in this region is diagnostic of the absolute configuration. The table below shows plausible ECD data for (S)-3-Methyl-3-phenylhexane.

TransitionWavelength (nm)Predicted Δε (M⁻¹cm⁻¹) for (S)-enantiomer
¹Lₑ~268+0.2
¹Lₐ~215-1.5
¹Bₐ, ¹Bₑ~195+5.0

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Standard NMR spectroscopy cannot distinguish between enantiomers as their spectra are identical. However, in the presence of a chiral solvating agent (CSA), the two enantiomers of a racemic mixture form transient diastereomeric complexes. nih.gov These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the enantiomers. This phenomenon, known as enantiodiscrimination, allows for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra to those of known standards. nih.gov

For this compound, a suitable chiral solvating agent, such as a derivative of an isohexide or a Pirkle alcohol, would be added to the NMR sample. nih.gov The ¹H NMR spectrum would then be monitored for the separation of signals, particularly those of the methyl and methylene (B1212753) protons closest to the stereocenter, as well as the aromatic protons.

Detailed Research Findings: While a specific protocol for this compound is not readily available, the general methodology is well-established. The degree of signal separation (Δδ) depends on the choice of CSA, the solvent, and the temperature. The table below illustrates the expected ¹H NMR chemical shifts for the enantiomers of this compound in the presence of a generic chiral solvating agent.

Proton(R)-3-Methyl-3-phenylhexane (δ, ppm)(S)-3-Methyl-3-phenylhexane (δ, ppm)Δδ (ppm)
C3-CH₃1.251.280.03
C2-CH₂1.65 (diastereotopic)1.68 (diastereotopic)0.03
C4-CH₂1.101.120.02
Phenyl (ortho)7.287.300.02

Advanced two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used in conjunction with chiral auxiliaries to probe the geometry of the diastereomeric complexes and aid in the assignment of absolute configuration.

Theoretical and Computational Chemistry Studies of 3 Methyl 3 Phenylhexane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic structure and stability of a molecule like 3-Methyl-3-phenylhexane. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the optimized molecular geometry, electronic energy, and distribution of electron density.

For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be expected to yield precise bond lengths, bond angles, and dihedral angles. researchgate.net These calculations would likely confirm the tetrahedral geometry around the chiral carbon center and the planarity of the phenyl group. The stability of the molecule can be assessed by its total electronic energy, with lower energies indicating higher stability.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also key outputs of these calculations. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap would suggest higher stability and lower reactivity for this compound.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
Total Electronic EnergyTo be calculatedIndicates molecular stability
HOMO EnergyTo be calculatedRelates to ionization potential
LUMO EnergyTo be calculatedRelates to electron affinity
HOMO-LUMO GapTo be calculatedIndicates chemical reactivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred conformations and the dynamics of their interconversion.

For this compound, MD simulations would be crucial in understanding the rotational dynamics around the C-C bond connecting the chiral center to the phenyl group and the various conformations of the hexyl chain. These simulations would likely show that the molecule exists in several low-energy conformations, and the relative populations of these conformers could be determined.

Furthermore, MD simulations can shed light on the intermolecular interactions of this compound in different environments. In a non-polar solvent, for instance, the interactions would be dominated by van der Waals forces. In a more polar environment, dipole-induced dipole interactions could play a more significant role. Understanding these interactions is key to predicting the molecule's physical properties, such as its solubility and boiling point.

Reaction Pathway Modeling and Transition State Analysis of Synthetic Routes

Computational modeling of reaction pathways can provide invaluable insights into the synthesis of this compound. One documented synthesis involves the alkylation of benzene (B151609) with a halo-paraffin in the presence of a ferric chloride catalyst. google.com

Theoretical modeling of this reaction would involve locating the transition state structures for the key elementary steps. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. For instance, the reaction could proceed through a carbocation intermediate, and computational analysis could elucidate the stability of this intermediate and the factors influencing its formation.

Transition state theory can be used in conjunction with the calculated activation energies to predict the reaction rates. These theoretical predictions can then be compared with experimental data to validate the proposed mechanism. Such studies are instrumental in optimizing reaction conditions to improve the yield and selectivity of the synthesis. google.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which are essential for its characterization. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. nih.gov

For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet region, corresponding to the π-π* transitions of the phenyl group. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental spectra to confirm the molecule's identity.

Similarly, the vibrational frequencies can be calculated using DFT, which allows for the prediction of the infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C bond vibrations, and phenyl ring deformations. This detailed analysis aids in the interpretation of experimental vibrational spectra.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted DataInformation Gained
UV-VisλmaxElectronic transitions
IRVibrational frequenciesFunctional groups and molecular structure
RamanVibrational frequenciesMolecular structure and symmetry
NMRChemical shifts, coupling constantsConnectivity and chemical environment of atoms

In Silico Approaches for Stereochemical Assignment and Chiral Discrimination

Given that this compound possesses a chiral center, computational methods are invaluable for the assignment of its absolute configuration and for understanding the basis of chiral discrimination. The calculation of optical rotation is a key in silico tool for this purpose. By calculating the specific rotation of both the (R) and (S) enantiomers, the absolute configuration of an experimentally isolated sample can be determined by comparing the calculated and measured values.

Furthermore, computational docking studies could be employed to understand how the enantiomers of this compound might interact differently with a chiral environment, such as a chiral stationary phase in chromatography or a biological receptor. By modeling the non-covalent interactions between each enantiomer and the chiral selector, the mechanism of chiral recognition can be elucidated. These studies would highlight the differences in steric and electronic interactions that lead to the differential binding of the two enantiomers.

Advanced Applications and Industrial Relevance in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

3-Methyl-3-phenylhexane serves as a valuable building block in the synthesis of more intricate molecular structures. nih.gov A key aspect of its utility lies in the ability to selectively functionalize different parts of the molecule. The phenyl group can undergo electrophilic aromatic substitution reactions, allowing the introduction of various substituents on the aromatic ring. These modifications are foundational in creating new derivatives for applications such as pharmaceuticals and agrochemicals. For instance, the synthesis of certain phenylpiperazine derivatives, which are important pharmacophores, can involve intermediates with a substituted phenyl group. researchgate.net

Furthermore, the aliphatic portion of the molecule can be targeted for reactions, and the presence of a chiral center at the C3 position introduces the potential for stereoselective synthesis, a critical consideration in the development of modern therapeutics. The controlled construction of complex molecules often relies on the stepwise assembly of such versatile intermediates. nih.gov A patent from 1959 describes a method for preparing substantially pure 3-aryl-3-methylhexane, highlighting its early recognition as a useful synthetic product. google.com This process involves the alkylation of an aromatic hydrocarbon like benzene (B151609) with a specific halo-paraffin in the presence of a ferric chloride catalyst. google.com

The development of new synthetic methodologies, including multi-component reactions, allows for the convergent and diastereoselective synthesis of complex scaffolds, which can be useful for creating libraries of drug-like molecules. researchgate.net

**7.2. Applications in Materials Science

The structural characteristics of this compound, specifically its branched nature and the presence of a phenyl group, make it and similar alkyl-aromatic compounds suitable for use as base stocks in high-performance lubricants and functional fluids. hplubricants.com The branching of the alkyl chain disrupts crystal lattice formation at low temperatures, contributing to a lower pour point and favorable low-temperature fluidity. The aromatic ring enhances thermal and oxidative stability, which is crucial for lubricants operating under high-temperature conditions.

High-performance lubricants are formulated with advanced additive technology and high-quality synthetic base stocks to ensure longevity and reduced wear. hplubricants.com The properties of these lubricants are tailored for specific applications, from engine oils to industrial gear fluids.

Below is a table summarizing typical properties of synthetic hydrocarbon-based lubricants:

PropertyTypical Value RangeSignificance
Viscosity Index100 - 150Measures the change in viscosity with temperature. A higher value indicates less change.
Pour Point-20 to -60 °CThe lowest temperature at which the lubricant will flow.
Flash Point> 200 °CThe lowest temperature at which the lubricant's vapor can ignite.
Oxidative StabilityHighResistance to chemical breakdown at elevated temperatures in the presence of oxygen.

While not a conventional monomer, derivatives of this compound can be designed for incorporation into polymer systems. By introducing a polymerizable functional group, such as a vinyl or acrylate (B77674) group, onto the phenyl ring or the alkyl chain, it can be covalently bonded into a polymer backbone. This can impart specific properties to the resulting polymer, such as increased thermal stability or altered mechanical properties.

As a modifier, its addition to a polymer blend can act as a plasticizer, increasing flexibility by separating polymer chains. The bulky phenyl group can also increase the refractive index of the polymer matrix, a desirable property in some optical applications.

Exploration of this compound as a Ligand or Component in Catalytic Systems

The phenyl group of this compound can act as an η⁶-arene ligand, capable of coordinating to a transition metal center. nih.govwikipedia.org Such organometallic complexes are central to homogeneous catalysis. cnr.it The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. libretexts.org The methyl and hexyl groups on the C3 carbon of this compound would create a specific steric environment around a coordinated metal.

Research into organometallic complexes often involves synthesizing and characterizing new ligand-metal systems to catalyze specific chemical transformations. utc.edu For example, transition metal complexes with arene ligands have been studied for their potential in various catalytic reactions, including hydrogenation and C-H bond activation. utc.edunih.gov While specific studies on this compound as a ligand are not prevalent, the principles of organometallic chemistry suggest its potential in this area. wikipedia.org The synthesis of related diketone derivatives, such as 5-methyl-1-phenylhexane-1,3-dione, which can act as chelating ligands for metal catalysts, further highlights the versatility of this structural motif in catalysis.

Innovation Drivers in Specialized Chemical Manufacturing

The pursuit of molecules like this compound for specialized applications is a significant driver of innovation in the chemical industry. socma.orgperstorp.com The demand for materials with enhanced performance characteristics pushes manufacturers to develop novel synthetic routes and more efficient production processes. epcmholdings.com This focus on high-value specialty chemicals moves the industry beyond commodity products towards providing tailored solutions for end-users. socma.org

Innovation is not limited to the discovery of new molecules but also encompasses the development of advanced manufacturing processes, including automation and digitalization, to improve efficiency and sustainability. startus-insights.comdeloitte.com The creation of specialty chemicals often requires a deep understanding of structure-property relationships and close collaboration between chemical producers and their customers to meet the demands of high-tech end markets. deloitte.com This trend emphasizes a shift from molecule-focused innovation to a more holistic, systems-based approach to solving complex challenges. epcmholdings.comdeloitte.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.